2-Methylnaphtho[1,2-d][1,3]selenazole
CAS No.:
Cat. No.: VC16157945
Molecular Formula: C12H9NSe
Molecular Weight: 246.18 g/mol
* For research use only. Not for human or veterinary use.
![2-Methylnaphtho[1,2-d][1,3]selenazole -](/images/structure/VC16157945.png)
Specification
Molecular Formula | C12H9NSe |
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Molecular Weight | 246.18 g/mol |
IUPAC Name | 2-methylbenzo[e][1,3]benzoselenazole |
Standard InChI | InChI=1S/C12H9NSe/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 |
Standard InChI Key | CDRVZRSZPSBGAS-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C([Se]1)C=CC3=CC=CC=C32 |
Introduction
Structural and Electronic Characteristics of 2-Methylnaphtho[1,2-d][1, selenazole
Molecular Architecture
The compound consists of a naphthalene moiety fused to a 1,3-selenazole ring, with a methyl group at position 2 of the selenazole (Figure 1). The naphthalene system contributes aromatic stability, while the selenazole ring introduces polarity and electronic diversity due to selenium’s electronegativity (2.55) and polarizable lone pairs . X-ray crystallography of related selenazoles reveals nearly planar geometries, with Se–C and Se–N bond lengths averaging 1.90–1.93 Å and 1.80–1.82 Å, respectively . The methyl group induces steric effects that may influence intermolecular interactions in biological systems.
Tautomerism and Resonance Effects
Like other 1,3-selenazoles, this compound exhibits tautomerism between selenazole and selenazoline forms. Density functional theory (DFT) studies on analogous systems indicate that the aromatic selenazole tautomer is energetically favored by 8–12 kcal/mol due to conjugation between selenium’s lone pairs and the π-system . The methyl group at C2 stabilizes the aromatic form by donating electron density through hyperconjugation.
Synthetic Routes to 2-Methylnaphtho[1,2-d][1, selenazole
Cyclocondensation of Selenoamides with α-Haloketones
A widely used method involves reacting selenoamides with α-bromoketones. For example, treating 2-naphthylselenoamide with 2-bromoacetone in ethanol under basic conditions yields the target compound in 72–85% yield (Scheme 1) . Sodium fluoride has emerged as an efficient catalyst for this reaction, enabling completion within 1–3 minutes at ambient temperature .
Scheme 1:
Optimization of Reaction Conditions
Key parameters include:
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Solvent: Methanol/water mixtures (4:1 v/v) enhance solubility of intermediates .
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Temperature: Reactions proceed optimally at 25–40°C; higher temperatures promote side reactions.
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Catalyst: 10 mol% NaF improves yields to >90% by facilitating deprotonation steps .
Photoinduced Multicomponent Synthesis
A novel approach utilizes blue LED irradiation to synthesize naphthoselenazole derivatives from 2-isocyanonaphthalene, selenium powder, and methylamines (Scheme 2) . This method avoids toxic reagents and achieves 83–98% yields under aerobic conditions .
Scheme 2:
Mechanistic Insights
The reaction proceeds via radical intermediates, with selenium atoms inserting into the C≡N bond of isocyanides. Time-resolved ESR studies of analogous systems confirm the formation of selenyl radicals, which couple with naphthalene π-systems to form the fused ring .
Physicochemical Properties
Spectroscopic Characterization
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H NMR (500 MHz, CDCl): δ 7.85–7.45 (m, 7H, naphthalene), 2.65 (s, 3H, CH) .
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Se NMR: δ 450–460 ppm, consistent with aromatic selenium environments .
Concentration (μg/mL) | Inhibition Zone (mm) |
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25 | 12.5 ± 0.8 |
50 | 18.2 ± 1.1 |
100 | 24.0 ± 1.4 |
Data adapted from studies on 4-phenyl-1,3-selenazole derivatives .
Challenges and Future Directions
Current limitations include selenium’s toxicity and the instability of selenazole precursors. Emerging strategies such as flow chemistry and selenium-77 isotopic labeling may address these issues. Computational models predict that 2-methyl substitution improves binding to thioredoxin reductase (ΔG = −9.3 kcal/mol), a key anticancer target .
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